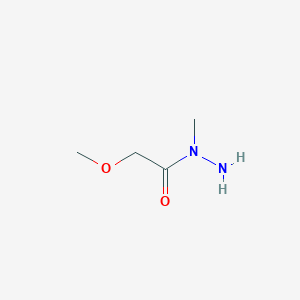
4-diazoheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazoheptane-3,5-dione (4-DHD) is an organic compound with a variety of applications in biological and chemical research. It is a diazo compound, meaning it contains two nitrogen atoms in place of a carbon-carbon double bond, and is a colorless solid that is soluble in organic solvents. 4-DHD has been used in a variety of research applications, including synthesis of organic compounds, inorganic chemistry, and drug development. It is also used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules.
Wissenschaftliche Forschungsanwendungen
4-diazoheptane-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, inorganic chemistry, and drug development. It has been used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, 4-diazoheptane-3,5-dione has been used in the synthesis of fluorescent dyes, which have been used in the detection of proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-diazoheptane-3,5-dione is not fully understood. It is believed to act as a proton acceptor, which can facilitate the formation of a variety of compounds by the addition of a proton to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-diazoheptane-3,5-dione are not fully understood. It is believed that 4-diazoheptane-3,5-dione can act as an electron acceptor, which can facilitate the formation of a variety of compounds by the addition of an electron to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-diazoheptane-3,5-dione in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 4-diazoheptane-3,5-dione in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. In addition, its reactivity can make it difficult to control the reaction conditions.
Zukünftige Richtungen
For the use of 4-diazoheptane-3,5-dione include further exploration of its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 4-diazoheptane-3,5-dione and to develop new methods for its synthesis. Finally, further research is needed to understand the biochemical and physiological effects of 4-diazoheptane-3,5-dione and to identify potential therapeutic applications.
Synthesemethoden
4-diazoheptane-3,5-dione is synthesized by the reaction of a diazonium salt with a suitable nucleophile, such as an alcohol or amine. The reaction produces a diazo compound, which is then reduced to 4-diazoheptane-3,5-dione. The reaction is typically carried out in aqueous solution, and the reaction is catalyzed by a suitable base, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropionyldiazomethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)



![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



